N-(3-chloro-4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound notable for its potential pharmacological applications. This compound features a unique combination of a chloro-fluorophenyl moiety, a furan ring, and a thieno-pyrimidine structure, which contribute to its biological activity.
The compound can be sourced from various chemical suppliers and is often referenced in scientific literature concerning drug development and synthesis. It is also included in patent applications related to novel pharmaceutical formulations and methods of synthesis.
This compound falls under the category of thieno-pyrimidine derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of the furan and chlorofluorophenyl groups enhances its potential as a bioactive agent.
The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, including:
Technical details regarding specific reagents, conditions (such as temperature and solvents), and yields are typically found in specialized chemical literature or patents related to this compound .
The molecular formula for N-(3-chloro-4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is . Its structure includes:
The compound's molar mass is approximately 425.934 g/mol. The structural complexity suggests significant potential for interactions with biological targets .
N-(3-chloro-4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions:
Technical details on these reactions can be found in organic chemistry literature focusing on thieno-pyrimidine derivatives .
The mechanism of action for N-(3-chloro-4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide likely involves:
Data supporting these mechanisms can often be derived from preclinical studies assessing the compound's bioactivity .
N-(3-chloro-4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits various physical properties:
Relevant data regarding these properties can be found in chemical databases and material safety data sheets .
N-(3-chloro-4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-y]sulfanyl}acetamide holds potential applications in:
Ongoing research continues to explore its full potential within these contexts .
CAS No.: 28008-55-1
CAS No.: 130523-93-2
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7